REACTION_CXSMILES
|
[SH:1][CH2:2][C:3]([OH:5])=[O:4].[SH-:6].[Na+:7].Cl[CH2:9][C:10]([O-:12])=[O:11].[Na+]>C(#N)C>[SH:1][CH2:2][CH2:9][C:10]([OH:12])=[O:11].[SH-:6].[Na+:7].[C:3]1(=[O:4])[O:5][CH2:9][CH2:2]1 |f:1.2,3.4,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
esters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
SCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[SH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
SCCC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
[SH-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCO1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[SH:1][CH2:2][C:3]([OH:5])=[O:4].[SH-:6].[Na+:7].Cl[CH2:9][C:10]([O-:12])=[O:11].[Na+]>C(#N)C>[SH:1][CH2:2][CH2:9][C:10]([OH:12])=[O:11].[SH-:6].[Na+:7].[C:3]1(=[O:4])[O:5][CH2:9][CH2:2]1 |f:1.2,3.4,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
esters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
SCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[SH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
SCCC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
[SH-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCO1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[SH:1][CH2:2][C:3]([OH:5])=[O:4].[SH-:6].[Na+:7].Cl[CH2:9][C:10]([O-:12])=[O:11].[Na+]>C(#N)C>[SH:1][CH2:2][CH2:9][C:10]([OH:12])=[O:11].[SH-:6].[Na+:7].[C:3]1(=[O:4])[O:5][CH2:9][CH2:2]1 |f:1.2,3.4,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
esters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
SCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[SH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
SCCC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
[SH-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCO1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |